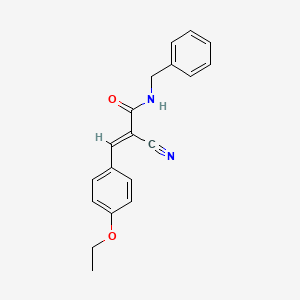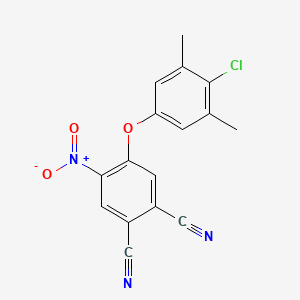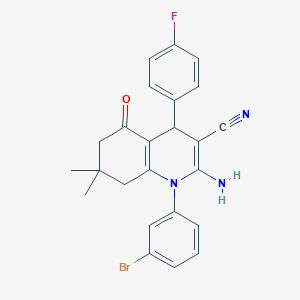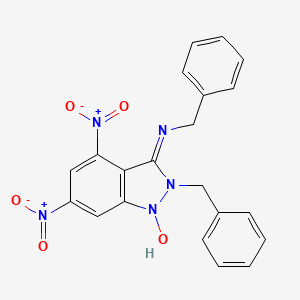
(2E)-N-benzyl-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-benzyl-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a benzyl group, a cyano group, and an ethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: Benzylamine, 4-ethoxybenzaldehyde, and malononitrile.
Condensation Reaction: The reaction between benzylamine and 4-ethoxybenzaldehyde forms an imine intermediate.
Knoevenagel Condensation: The imine intermediate reacts with malononitrile under basic conditions to form the desired enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl and ethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the conjugated double bond play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
(2E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties.
Uniqueness
(2E)-N-benzyl-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide is unique due to the presence of the ethoxy group, which can impact its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-18-10-8-15(9-11-18)12-17(13-20)19(22)21-14-16-6-4-3-5-7-16/h3-12H,2,14H2,1H3,(H,21,22)/b17-12+ |
InChI Key |
NIUOVWKEWHHRHM-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11517036.png)

![N-[2-(4-chlorophenoxy)ethyl]-5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11517047.png)
![Tetramethyl 5',5'-dimethyl-6'-propyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11517051.png)
![N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide](/img/structure/B11517057.png)
![5'-acetyl-7-methyl-3,3'-diphenyl-5,6,7,8-tetrahydro-1H,3'H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2'-[1,3,4]thiadiazol]-4(3H)-one](/img/structure/B11517064.png)
![2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11517075.png)
![2-[(2-Aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11517076.png)


![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11517098.png)

![[8-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11517126.png)

